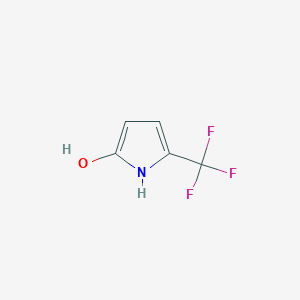

5-(Trifluoromethyl)-1H-pyrrol-2-ol

CAS No.:

Cat. No.: VC15999876

Molecular Formula: C5H4F3NO

Molecular Weight: 151.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F3NO |

|---|---|

| Molecular Weight | 151.09 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-1H-pyrrol-2-ol |

| Standard InChI | InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(10)9-3/h1-2,9-10H |

| Standard InChI Key | AKPBZXCWIORRFU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=C1)O)C(F)(F)F |

Introduction

Structural and Electronic Characteristics

The compound’s core structure consists of a five-membered pyrrole ring with a hydroxyl group at C2 and a trifluoromethyl (-CF₃) group at C5. The electron-withdrawing nature of the -CF₃ group significantly influences the ring’s electron density, enhancing its stability and reactivity toward electrophilic and nucleophilic agents . X-ray crystallographic data from related 5-hydroxy-1H-pyrrol-2(5H)-ones reveal planar ring systems with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, a feature likely conserved in 5-(trifluoromethyl)-1H-pyrrol-2-ol .

Synthetic Methodologies

Cyclization of Sulfur Ylides

A prominent route to analogous pyrrolones involves the reaction of sulfur ylides with ketonic carbonyl groups. For example, 5-hydroxy-1H-pyrrol-2(5H)-ones are synthesized via intramolecular cyclization of sulfur ylides, followed by 1,3-hydroxy rearrangement . Adapting this method, 5-(trifluoromethyl)-1H-pyrrol-2-ol could be synthesized by substituting the carbonyl component with a trifluoromethyl ketone. Key steps include:

-

Formation of a sulfonium salt via reaction of phenacyl bromide with dimethyl sulfide.

-

Cyclization under mild conditions (e.g., CH₃CN, Et₃N) to form the pyrrole core.

-

Rearrangement to introduce the hydroxyl group.

Yields for related compounds exceed 85% under optimized conditions (Table 1) .

Table 1. Representative Synthesis Conditions for Pyrrolone Derivatives

| Base | Solvent | Counterion | Yield (%) |

|---|---|---|---|

| Et₃N | CH₃CN | BPh₄ | 85 |

| Piperidine | CH₃CN | BPh₄ | 90 |

Regioselective Trifluoromethylation

An alternative approach involves the reaction of 1,2-diaza-1,3-butadienes with trifluoromethylated β-dicarbonyl compounds. This method, reported by Attanasi et al., produces stable 2-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols, which can be dehydrogenated to yield the target compound . Critical factors include:

-

Regioselectivity: Controlled by the electronic effects of the -CF₃ group.

-

Catalysts: Heterogeneous catalysts (e.g., Al₂O₃) improve reaction efficiency.

Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group at C2 undergoes typical alcohol reactions, such as oxidation to ketones or etherification. For instance, treatment with trifluoromethanesulfonic anhydride converts hydroxyl groups into leaving groups, enabling nucleophilic substitution .

Ring Expansion and Annulation

The compound serves as a precursor for fused heterocycles. Reaction with 2-haloketones yields furo[2,3-b]pyrrolines, while hydrazine hydrate facilitates the formation of pyrrolo[3,4-d]pyridazindiones . These transformations highlight its versatility in constructing complex fluorinated architectures.

Spectroscopic Characterization

Key analytical data for related compounds include:

-

¹H NMR: Hydroxyl protons resonate at δ 9.2–10.5 ppm, while pyrrole protons appear as multiplet signals between δ 6.0–7.5 ppm .

-

¹³C NMR: The -CF₃ carbon is observed at ~120 ppm (q, J = 288 Hz) .

-

X-ray Diffraction: Confirms planarity and hydrogen-bonding patterns .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Multi-step routes and low yields for certain derivatives.

-

Stability Issues: Sensitivity to moisture and heat in some cases.

Future research should focus on:

-

Developing one-pot syntheses using flow chemistry.

-

Exploring biocatalytic methods for enantioselective production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume